molecular formula C12H8Cl2N2O B094486 3,3'-Dichloroazoxybenzene CAS No. 139-24-2

3,3'-Dichloroazoxybenzene

Cat. No. B094486
Key on ui cas rn: 139-24-2
M. Wt: 267.11 g/mol
InChI Key: SXCDGVDBGGCCLV-UHFFFAOYSA-N
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Patent
US04550207

Procedure details

1.2 g of sodium hydroxide and 0.25 g of Raney nickel are added to a suspension of 53.4 g of 3,3'-dichloroazoxybenzene in 60 ml of methanol and 15 ml of water and the hydrogenation reaction is carried out under a hydrogen pressure of 10 bars. After 90 minutes the mixture is cooled to 10° C. and the product is isolated by filtration. 3,3'-Dichlorohydrazobenzene is obtained in a yield of 89% of theory.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([N+:10](=[N:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[CH:14]=2)[O-])[CH:7]=[CH:8][CH:9]=1>[Ni].CO.O>[Cl:3][C:4]1[CH:5]=[C:6]([NH:10][NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:19])[CH:14]=2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
53.4 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)[N+]([O-])=NC1=CC(=CC=C1)Cl
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NNC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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